Verbenone

Übersicht

Beschreibung

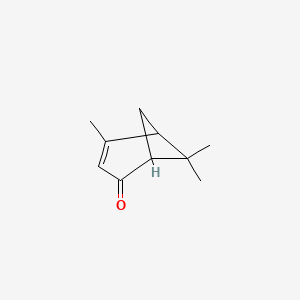

Verbenone, also known as 4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one, is a naturally occurring organic compound classified as a monoterpene ketone. It is found in various plants, including the oil of Spanish verbena and rosemary . This compound is known for its pleasant characteristic odor and its role as an insect pheromone, particularly in the control of bark beetles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Verbenon kann durch die katalytische Oxidation von α-Pinen mit Luftsauerstoff synthetisiert werden. Katalysatoren, die in diesem Prozess verwendet werden, umfassen zweiwertige Übergangsmetalle wie Kobalt, Mangan und Nickel . Die Reaktion beinhaltet die Bildung von Hydroperoxiden, die anschließend durch fraktionierte Wasserdampfdestillation in einem alkalischen Medium zersetzt werden. Die oxidierte Produktfraktion wird anschließend einer weiteren Oxidation mit einer Chrommischung unterzogen, um Verbenon zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Verbenon durch die Oxidation von α-Pinen, einer Hauptkomponente von Terpentin, hergestellt. Der Prozess umfasst die Epoxidierung der α-Pinen-Doppelbindung, die allyliche Oxidation und Nebenreaktionen, die zur Bildung von hochsiedenden Substanzen und sauren Verbindungen führen . Das Endprodukt wird durch Rektifikation oder Behandlung mit Natriumsulfit gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Verbenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Verbenon kann durch eine photochemische Umlagerungsreaktion zu Chrysanthenon oxidiert werden.

Substitution: Verbenon kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Oxidationsmittel.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Chrysanthenon: Entsteht durch die photochemische Umlagerung von Verbenon.

Myrtenol: Wird durch die Reduktion von Verbenon hergestellt.

Wissenschaftliche Forschungsanwendungen

Verbenon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Verbenon übt seine Wirkungen durch verschiedene Mechanismen aus:

Antiaggregationssignal: Bei Borkenkäfern wirkt Verbenon als Antiaggregationssignalstoff und reduziert so die Wahrscheinlichkeit, dass weitere Käfer auf einen Baum landen und ihn angreifen.

Antiepileptische Aktivität: Verbenon hat eine antiepileptische Aktivität gezeigt, indem es die RNA-Expression von Genen wie COX-2, BDNF und c-fos moduliert.

Wirkmechanismus

Verbenone is often compared with other monoterpenoid ketones such as carvone. Both this compound and carvone can be obtained from the allylic oxidation of α-pinene and limonene, respectively . this compound is unique in its role as an antiaggregation signal chemical for bark beetles, a property not shared by carvone .

Vergleich Mit ähnlichen Verbindungen

Verbenon wird oft mit anderen Monoterpenoidketonen wie Carvon verglichen. Sowohl Verbenon als auch Carvon können durch die allyliche Oxidation von α-Pinen bzw. Limonen erhalten werden . Verbenon ist einzigartig in seiner Rolle als Antiaggregationssignalstoff für Borkenkäfer, eine Eigenschaft, die Carvon nicht teilt .

Ähnliche Verbindungen:

Carvon: Ein weiteres Monoterpenoidketon mit Anwendungen in der Feinchemieindustrie.

Myrtenal: Eine verwandte Verbindung, die durch Oxidation von Pinenen hergestellt werden kann.

Die einzigartigen Eigenschaften und die breite Palette an Anwendungen von Verbenon machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie.

Biologische Aktivität

Verbenone, a terpenoid compound derived from pinene, has garnered significant attention due to its diverse biological activities. This article explores its insecticidal properties, antifungal effects, anti-inflammatory activity, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is a bicyclic monoterpene characterized by its ketone functional group. Its structural variations, particularly the stereochemistry of the double bond, play a crucial role in its biological activity. The compound exists in two stereoisomeric forms: (R)-verbenone and (S)-verbenone, with the former often exhibiting superior biological efficacy.

Insecticidal Activity

Recent studies have highlighted the potential of this compound derivatives as insecticides. A notable investigation synthesized cantharidin-based this compound derivatives and assessed their larvicidal effects against Plutella xylostella (diamondback moth). The results indicated that (R)-verbenone derivatives showed significant larvicidal activity, with mortality rates reaching up to 100% at concentrations of 100 mg/L after four days. In contrast, (S)-verbenone derivatives displayed negligible activity .

Table 1: Larvicidal Activity of this compound Derivatives

| Compound | Configuration | Mortality (%) at 100 mg/L |

|---|---|---|

| 5a | (R) | 13.3 |

| 5b | (R) | 46.7 |

| 2a | (S) | 0 |

| 2b | (S) | 0 |

| 5c | (R) | 20 |

| 6q | (R) | 100 |

The study concluded that the presence of a double bond between the this compound and phenyl moieties is essential for maintaining insecticidal activity .

Antifungal Activity

This compound also exhibits notable antifungal properties. A study synthesized various (Z)- and (E)-verbenone derivatives and evaluated their antifungal activities against pathogens such as Alternaria solani and Cercospora arachidicola. The compound (E)-4n demonstrated remarkable antifungal efficacy with growth inhibition rates exceeding those of commercial fungicides like chlorothalonil .

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Target Pathogen | Growth Inhibition (%) at 50 µg/mL |

|---|---|---|

| E-4n | Alternaria solani | 92.2 |

| E-4n | Physalospora piricola | 80.0 |

| E-4n | Cercospora arachidicola | 76.3 |

These findings suggest that this compound derivatives could serve as effective alternatives to traditional fungicides in agricultural practices .

Anti-Inflammatory and Antinociceptive Activities

Research has also explored the anti-inflammatory properties of this compound. A study reported that both this compound and essential oil from Cymbopogon species exhibited significant anti-inflammatory effects, comparable to indomethacin, a standard anti-inflammatory drug. The effective dose for this compound was determined to be around 54.95 mg/kg .

Case Studies and Applications

- Insect Management : this compound's ability to act as an antiaggregation pheromone has been utilized in integrated pest management strategies to control bark beetle populations effectively.

- Aromatherapy : In aromatherapy, this compound is noted for its calming effects, contributing to stress reduction and improved mental health outcomes in patients undergoing treatment for anxiety disorders .

- Agricultural Practices : The synthesis of novel this compound derivatives has opened avenues for developing environmentally friendly pesticides that mitigate the impact of insect resistance .

Eigenschaften

IUPAC Name |

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCXTJOXBUFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048115 | |

| Record name | DL-Verbenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Minty spicy aroma | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.981 | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

80-57-9, 5480-12-6 | |

| Record name | (±)-Verbenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Verbenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Verbenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.